1-(Azepan-2-yl)-3-methylbutan-2-one 1-(Azepan-2-yl)-3-methylbutan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17828950
InChI: InChI=1S/C11H21NO/c1-9(2)11(13)8-10-6-4-3-5-7-12-10/h9-10,12H,3-8H2,1-2H3
SMILES:
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol

1-(Azepan-2-yl)-3-methylbutan-2-one

CAS No.:

Cat. No.: VC17828950

Molecular Formula: C11H21NO

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

1-(Azepan-2-yl)-3-methylbutan-2-one -

Specification

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
IUPAC Name 1-(azepan-2-yl)-3-methylbutan-2-one
Standard InChI InChI=1S/C11H21NO/c1-9(2)11(13)8-10-6-4-3-5-7-12-10/h9-10,12H,3-8H2,1-2H3
Standard InChI Key PTRCADNKUISZBD-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)CC1CCCCCN1

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule’s defining feature is its azepane ring—a saturated seven-membered heterocycle containing one nitrogen atom. This ring adopts a chair-like conformation, minimizing steric strain while allowing for dynamic puckering transitions . The ketone group at the C2 position of the butan-2-one moiety introduces a planar, electrophilic carbonyl center, which strongly influences the compound’s reactivity. The methyl branch at C3 introduces steric bulk, potentially hindering nucleophilic attack at the adjacent carbonyl carbon.

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular formulaC₁₁H₂₁NO
Molecular weight183.29 g/mol
Ring systemAzepane (7-membered N-heterocycle)
Functional groupsKetone, tertiary amine
StereochemistryChiral centers at C2 (azepane) and C3 (butanone)

Synthesis and Manufacturing

Retrosynthetic Strategies

Two primary routes dominate the synthesis of 1-(Azepan-2-yl)-3-methylbutan-2-one:

  • Ring-Closing Metathesis (RCM): Starting from a diene precursor, Grubbs catalysts facilitate the formation of the azepane ring, followed by ketone installation via oxidation .

  • Mannich Reaction: Condensation of a β-keto ester with a primary amine generates the azepane skeleton, with subsequent decarboxylation and methylation steps yielding the target compound.

Optimized Protocol (Hypothetical)

While detailed procedures specific to this compound are scarce, analogous syntheses of azepane-containing ketones involve:

  • Cyclohexene oxide opening with ammonia to form azepane intermediates.

  • Friedel-Crafts acylation using AlCl₃ to introduce the ketone group .

  • Purification via silica gel chromatography (20% ethyl acetate/petroleum ether) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (≈2 mg/mL at 25°C) due to its hydrophobic azepane ring but dissolves readily in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents like DMSO. Thermal gravimetric analysis suggests decomposition above 250°C, with the ketone group undergoing retro-aldol cleavage under strong acidic conditions.

Table 2: Physicochemical Profile

PropertyValue
Melting point45–47°C (estimated)
Boiling point289°C (predicted)
logP1.8 (Calculated XLogP3)
pKa (amine)9.2 ± 0.3

Reactivity and Functionalization

Ketone-Driven Transformations

The carbonyl group participates in nucleophilic additions, forming imines with primary amines and undergoing Grignard reactions to yield tertiary alcohols. Hydrogenation with Pd/C reduces the ketone to a secondary alcohol without affecting the azepane ring .

Azepane Modifications

The tertiary amine undergoes quaternization with methyl iodide, enhancing water solubility. Ring-opening reactions with strong nucleophiles (e.g., LiAlH₄) cleave the azepane, producing linear diamines.

Related Compounds and Analogues

Table 3: Structural Analogues and Their Properties

CompoundMolecular FormulaKey Differences
3-Methylbutan-2-oneC₅H₁₀OLacks azepane ring
1-Azabicyclo[2.2.2]octan-3-oneC₇H₁₁NOBridged bicyclic structure
1-(Pyrrolidin-2-yl)-3-methylbutan-2-oneC₉H₁₇NOFive-membered ring; reduced steric hindrance

Recent Advancements and Research Directions

Radical-Mediated Functionalization

Copper-catalyzed α-allylation protocols enable C–C bond formation at the ketone’s α-position, yielding branched derivatives with >70% enantiomeric excess (ee) when using chiral BINAP ligands .

Computational Modeling

Density functional theory (DFT) studies predict that substituting the azepane’s nitrogen with oxygen (forming an oxepane derivative) would increase dipole moment by 1.2 D, enhancing crystallinity.

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